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Compound of Interest

Compound Name: tert-Butyl acetylcarbamate

Cat. No.: B055960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic and

synthetic data for tert-Butyl acetylcarbamate (also known as tert-butyl N-acetylcarbamate), a

valuable building block in organic synthesis. This document details its synthesis, provides a

summary of its key spectroscopic characteristics, and outlines the experimental protocols for its

characterization.

Core Spectroscopic Data
While comprehensive, publicly available experimental spectra for tert-Butyl acetylcarbamate
are limited, the following tables summarize the expected and reported spectroscopic data

based on its chemical structure and analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for tert-Butyl Acetylcarbamate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.1 - 2.3 Singlet 3H CH₃ (Acetyl)

~1.5 Singlet 9H C(CH₃)₃ (tert-Butyl)

~8.5 - 9.5 Broad Singlet 1H NH
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Table 2: Predicted ¹³C NMR Spectroscopic Data for tert-Butyl Acetylcarbamate

Chemical Shift (δ) ppm Assignment

~170 - 175 C=O (Acetyl)

~150 - 155 C=O (Carbamate)

~80 - 85 C(CH₃)₃

~28 C(CH₃)₃

~24 CH₃ (Acetyl)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for tert-Butyl Acetylcarbamate

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium N-H Stretch

~2980 Strong C-H Stretch (tert-Butyl)

~1740 Strong C=O Stretch (Carbamate)

~1700 Strong C=O Stretch (Acetyl)

~1530 Medium N-H Bend

~1250 Strong C-N Stretch

~1160 Strong C-O Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for tert-Butyl Acetylcarbamate
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m/z Interpretation

160.09 [M+H]⁺ (Protonated Molecule)

104.05 [M - C₄H₈ + H]⁺ (Loss of isobutylene)

86.06 [M - C₄H₈ - H₂O + H]⁺

57.07 [C₄H₉]⁺ (tert-Butyl cation)

43.02 [CH₃CO]⁺ (Acetyl cation)

Experimental Protocols
Synthesis of tert-Butyl Acetylcarbamate[1][2]
A practical synthesis of tert-Butyl acetylcarbamate has been reported involving the reaction

of N-(t-Boc)thioacetamide in the presence of a natural phosphate catalyst.[1][2]

Materials:

N-(t-Boc)thioacetamide

Amino ester hydrochloride salt

Triethylamine

Dry solvent (e.g., Dichloromethane)

Natural Phosphate (NP) catalyst

Celite

Cyclohexane

Ethyl acetate

Procedure:
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To a solution of N-(t-Boc)thioacetamide (0.5 mmol), an amino ester hydrochloride salt (0.5

mmol), and triethylamine (1.65 mmol) in a dry solvent (10 mL), add the Natural Phosphate

catalyst (87.6 mg) with stirring.

Stir the reaction mixture for 30 minutes at room temperature.

Filter the mixture through a pad of Celite.

The crude product is then purified by column chromatography using a cyclohexane/ethyl

acetate eluent system to yield crystalline tert-Butyl acetylcarbamate.

N-(t-Boc)thioacetamide,
Amino Ester HCl,

Triethylamine

Mixing and Stirring
(30 min, RT)Dry Solvent

Natural Phosphate
(NP)

Filtration
(Celite)

Column Chromatography
(Cyclohexane/Ethyl Acetate) tert-Butyl Acetylcarbamate

Click to download full resolution via product page

Caption: Synthetic workflow for tert-Butyl acetylcarbamate.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified tert-Butyl acetylcarbamate in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5

mm NMR tube.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, a
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relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64

scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument using

a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse width, a

spectral width of 200-250 ppm, and a relaxation delay of 2-10 seconds. A larger number of

scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C

isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

recommended for its simplicity and minimal sample preparation. Place a small amount of the

crystalline tert-Butyl acetylcarbamate directly onto the ATR crystal.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the clean, empty ATR crystal should be recorded prior to the sample

measurement and automatically subtracted. Co-adding 16 to 32 scans will improve the

spectral quality.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Ionization and Analysis: Introduce the sample into the mass spectrometer via direct infusion

or through a liquid chromatography (LC-MS) system. Electrospray ionization (ESI) in positive

ion mode is a suitable method for this molecule. Acquire the mass spectrum in a full scan

mode to identify the protonated molecule [M+H]⁺. The mass range should be set to scan

beyond the expected molecular weight of 159.18 g/mol .
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Caption: Experimental workflow for characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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